molecular formula C9H14N2 B3218219 (R)-2-Methyl-1-pyridin-3-yl-propylamine CAS No. 1187932-85-9

(R)-2-Methyl-1-pyridin-3-yl-propylamine

Cat. No. B3218219
CAS RN: 1187932-85-9
M. Wt: 150.22 g/mol
InChI Key: KOFGVEKRYFDMED-SECBINFHSA-N
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Description

(R)-2-Methyl-1-pyridin-3-yl-propylamine, also known as R-(-)-MPA, is a chiral amine that has been widely used in scientific research for its potential therapeutic applications. This compound is a derivative of the neurotransmitter norepinephrine and is known to have a high affinity for the norepinephrine transporter (NET).

Scientific Research Applications

(R)-2-Methyl-1-pyridin-3-yl-propylamine(-)-MPA has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the norepinephrine transporter (NET) and can inhibit the reuptake of norepinephrine in the brain. This mechanism of action makes it a potential candidate for the treatment of various neuropsychiatric disorders, including depression, attention deficit hyperactivity disorder (ADHD), and substance abuse disorders.

Mechanism of Action

(R)-2-Methyl-1-pyridin-3-yl-propylamine(-)-MPA acts as a selective inhibitor of the norepinephrine transporter (NET). It binds to the transporter protein and prevents the reuptake of norepinephrine into the presynaptic neuron, leading to an increase in the extracellular concentration of norepinephrine. This increase in norepinephrine levels is believed to be responsible for the therapeutic effects of this compound(-)-MPA.
Biochemical and Physiological Effects
This compound(-)-MPA has been shown to increase the levels of norepinephrine in the brain, which can lead to increased arousal, attention, and motivation. It has also been shown to have antidepressant-like effects in animal models of depression. Additionally, this compound(-)-MPA has been shown to reduce the reinforcing effects of drugs of abuse, suggesting that it may have potential as a treatment for substance abuse disorders.

Advantages and Limitations for Lab Experiments

One advantage of using (R)-2-Methyl-1-pyridin-3-yl-propylamine(-)-MPA in lab experiments is its high selectivity for the norepinephrine transporter (NET). This selectivity allows for more precise manipulation of norepinephrine levels in the brain. However, a limitation of using this compound(-)-MPA is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in the brain over time.

Future Directions

There are several future directions for research on (R)-2-Methyl-1-pyridin-3-yl-propylamine(-)-MPA. One area of interest is its potential as a treatment for neuropsychiatric disorders such as depression and ADHD. Further studies are needed to determine the optimal dosing and duration of treatment for these disorders. Another area of interest is its potential as a treatment for substance abuse disorders. Future studies should explore the mechanisms underlying its effects on drug reinforcement and determine its potential for use in clinical settings. Finally, there is potential for the development of new analogs of this compound(-)-MPA with improved pharmacokinetic properties and selectivity for the norepinephrine transporter.

properties

IUPAC Name

(1R)-2-methyl-1-pyridin-3-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7(2)9(10)8-4-3-5-11-6-8/h3-7,9H,10H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFGVEKRYFDMED-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CN=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C1=CN=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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